2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H16BFO3 . It is an important boric acid derivative .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The molecular weight of the compound is 237.08 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
Synthesis of 2-Fluoro-4-bromobiphenyl
2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method for this compound has been developed from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the importance of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in pharmaceutical manufacturing processes (Qiu et al., 2009).
Polymerization of Higher Aldehydes
The polymerization of substituted aldehydes, including haloaldehydes like 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, has been extensively studied. This research discusses the preparation, purification, and characterization of these monomers, their polymerization mechanisms, thermodynamics, and stereochemistry, as well as the properties and potential practical applications of the resulting polymers (Kubisa et al., 1980).
Chemistry of Fluorinated Pyrimidines in Personalized Medicine
Developments in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer treatment. The review discusses the synthesis of 5-Fluorouracil, incorporating radioactive and stable isotopes to study its metabolism and biodistribution, and the implications of fluorinated pyrimidines in nucleic acid structure and dynamics. It also highlights the potential use of polymeric fluorinated pyrimidines for more precise cancer treatment in personalized medicine (Gmeiner, 2020).
Fluorinated Liquid Crystals - Properties and Applications
Fluorinated liquid crystals, potentially including derivatives of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibit unique properties due to the fluoro substituent's influence. The review discusses the research on these liquid crystals and their applications in commercial industries, highlighting how the fluoro substituent's size and polarity affect melting point, mesophase morphology, and other physical properties (Hird, 2007).
Future Directions
Boronic acid pinacol ester compounds, such as “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could be in these areas.
properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHCQXSBTZOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682217 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
CAS RN |
503176-50-9 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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